molecular formula C21H25NO5S B186608 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 160586-69-6

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B186608
CAS No.: 160586-69-6
M. Wt: 403.5 g/mol
InChI Key: LMCGQVCGYAXNET-UHFFFAOYSA-N
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Description

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a piperidine ring, a benzyl ester group, and a toluene-4-sulfonyloxymethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine-1-carboxylic acid benzyl ester with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide in an aqueous medium.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-methanol.

    Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester
  • N-(4-benzyloxyphenyl)-4-methyl-benzenesulfonamide

Uniqueness

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its specific structural features, such as the piperidine ring and the benzyl ester group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C20_{20}H23_{23}NO5_5S, with a molecular weight of approximately 393.47 g/mol. The structure features a piperidine ring substituted with a toluene-4-sulfonyloxymethyl group and a benzyl ester moiety, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antagonistic Activity : Research indicates that piperidine derivatives often exhibit antagonistic properties against various receptors. For instance, similar compounds have shown potent antagonism against CCR3 receptors, which are involved in inflammatory responses .
  • Enzymatic Interaction : The benzyl ester functional group is known to undergo hydrolysis in vivo, yielding benzyl alcohol and corresponding carboxylic acids. This metabolic pathway suggests potential interactions with carboxylesterases, which could influence pharmacokinetics and toxicity profiles .
  • Cytotoxicity and Anti-inflammatory Effects : Preliminary studies suggest that derivatives of piperidine can exhibit cytotoxic effects on certain cancer cell lines and may modulate inflammatory pathways, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of the sulfonyl group enhances solubility and potentially increases binding affinity to target proteins.
  • Ring Modifications : Variations in the piperidine ring structure can significantly impact receptor binding and biological efficacy.

Case Studies

Several studies have investigated related compounds that provide insights into the biological activity of this class:

  • CCR3 Antagonists : A study focusing on N-(alkyl)benzylpiperidines demonstrated that modifications to the piperidine ring could enhance CCR3 antagonism from micromolar to low nanomolar ranges . This suggests that similar modifications could be beneficial for enhancing the activity of our compound.
  • Metabolic Studies : Research on the metabolic pathways of benzyl esters indicates that they are hydrolyzed by carboxylesterases, leading to metabolites that may possess their own biological activities . Understanding these pathways is essential for assessing potential side effects and therapeutic benefits.

Table 1: Comparison of Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntagonist (CCR3)TBD
N-(alkyl)benzylpiperidinesAntagonist (CCR3)Low nM
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylateCytotoxicityTBD

Properties

IUPAC Name

benzyl 3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-17-9-11-20(12-10-17)28(24,25)27-16-19-8-5-13-22(14-19)21(23)26-15-18-6-3-2-4-7-18/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCGQVCGYAXNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596569
Record name Benzyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160586-69-6
Record name Phenylmethyl 3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160586-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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